![molecular formula C26H24N4O2S2 B2633746 4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-19-1](/img/structure/B2633746.png)
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of the compound is C23H25N5O4S . The molecular weight is 467.5407 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.5407 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources .Scientific Research Applications
Synthesis and Characterization
A study by Adhami et al. (2012) details the synthesis of a thiadiazolobenzamide compound through cyclization of thioxothiourea, leading to its Ni and Pd complexes. This research is foundational in understanding the structural properties and potential applications of similar thiadiazole derivatives in coordination chemistry and material science. The compound was characterized using IR, NMR spectroscopy, and X-ray crystallography, highlighting its potential for further application in developing coordination compounds with metals like Ni(II) and Pd(II) (Adhami et al., 2012).
Antimicrobial and Antifungal Activities
Research by Sych et al. (2019) explored the antimicrobial and antifungal properties of 2,5-disubstituted 1,3,4-thiadiazoles, identifying derivatives with high activity against both Gram-positive and Gram-negative bacteria, including Candida albicans. This study signifies the compound's potential application in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Larvicidal Activities
Kumara et al. (2015) synthesized novel triazinone derivatives containing the 1,3,4-thiadiazole moiety, which demonstrated promising larvicidal activity against mosquito larvae, in addition to antimicrobial effects. This research highlights the potential use of these compounds in vector control and the development of new insecticides (Kumara et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Ulus et al. (2016) investigated the inhibition effects of acridine-acetazolamide conjugates, including a thiadiazole derivative, on human carbonic anhydrase isoforms, demonstrating potent inhibitory activity. This suggests the compound's relevance in designing inhibitors for therapeutic targets, particularly in treating conditions associated with aberrant enzyme activity (Ulus et al., 2016).
Anticancer Activity
Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their in vitro anticancer activity against various human cancer cell lines. Some compounds showed promising activity, indicating the potential for developing new anticancer agents based on the thiadiazole scaffold (Tiwari et al., 2017).
properties
IUPAC Name |
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-8-9-18(2)22(14-17)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-12-10-20(11-13-21)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXKNQBAPWRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
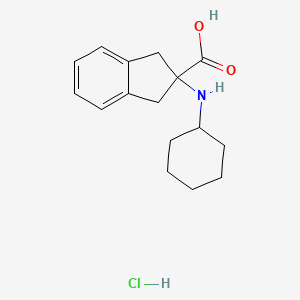
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)
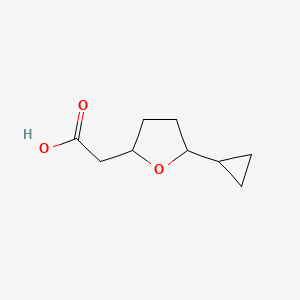
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)
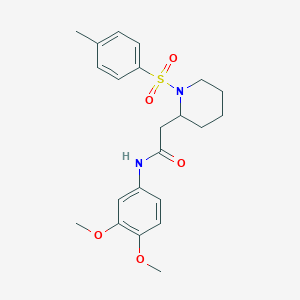


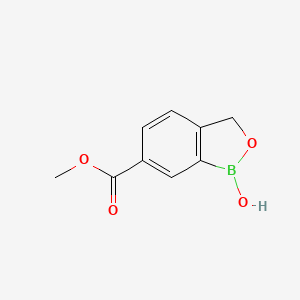
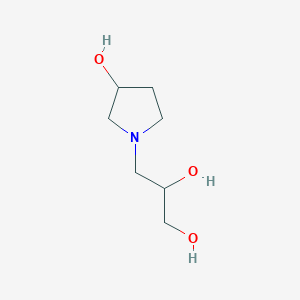
![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)
